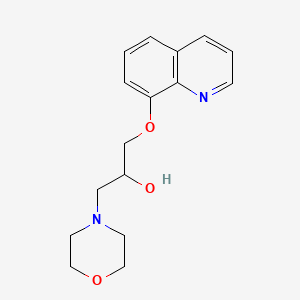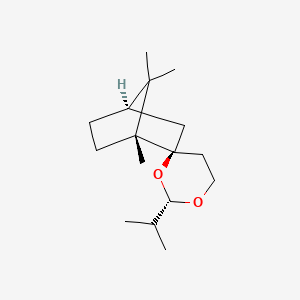
Spiro(bicyclo(2.2.1)heptane-2,4'-(1,3)dioxane), 1,7,7-trimethyl-2'-(1-methylethyl)-, (1R,2S,2'S,4R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(bicyclo(2.2.1)heptane-2,4’-(1,3)dioxane), 1,7,7-trimethyl-2’-(1-methylethyl)-, (1R,2S,2’S,4R)- is a complex organic compound with the molecular formula C16H28O2 and a molecular weight of 252.39 g/mol . This compound is characterized by its unique spiro structure, which involves a bicyclic heptane ring fused to a dioxane ring. The presence of multiple chiral centers in its structure makes it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(bicyclo(2.2.1)heptane-2,4’-(1,3)dioxane), 1,7,7-trimethyl-2’-(1-methylethyl)-, (1R,2S,2’S,4R)- typically involves the following steps:
Formation of the bicyclic heptane ring: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the dioxane ring: The dioxane ring is formed by the cyclization of a diol with a suitable aldehyde or ketone under acidic conditions.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon centers, especially if activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (R-X) with strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Alkylated derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable in the study of stereochemistry and chiral catalysis .
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for receptor studies. The spiro structure can mimic natural substrates, making it useful in drug design .
Medicine
In medicine, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The presence of multiple chiral centers allows for the development of enantiomerically pure drugs .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique structure imparts desirable properties to polymers and other materials .
Mechanism of Action
The mechanism of action of Spiro(bicyclo(2.2.1)heptane-2,4’-(1,3)dioxane), 1,7,7-trimethyl-2’-(1-methylethyl)-, (1R,2S,2’S,4R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The spiro structure allows the compound to fit into binding sites with high specificity, leading to inhibition or activation of the target .
Comparison with Similar Compounds
Similar Compounds
- Spiro(bicyclo(2.2.1)heptane-2,4’-(1,3)dioxane), 1,7,7-trimethyl-2’-(1-methylethyl)-, (1R,2S,2’S,4R)-
- Spiro(bicyclo(2.2.1)heptane-2,4’-(1,3)dioxane), 1,7,7-trimethyl-2’-(1-methylethyl)-, (1R,2S,2’S,4R)-
Uniqueness
The uniqueness of Spiro(bicyclo(2.2.1)heptane-2,4’-(1,3)dioxane), 1,7,7-trimethyl-2’-(1-methylethyl)-, (1R,2S,2’S,4R)- lies in its spiro structure, which imparts distinct stereochemical properties. This makes it a valuable compound for studying chiral interactions and developing enantiomerically pure substances .
Properties
CAS No. |
188199-50-0 |
|---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(1'R,2S,4S,4'R)-1',7',7'-trimethyl-2-propan-2-ylspiro[1,3-dioxane-4,2'-bicyclo[2.2.1]heptane] |
InChI |
InChI=1S/C16H28O2/c1-11(2)13-17-9-8-16(18-13)10-12-6-7-15(16,5)14(12,3)4/h11-13H,6-10H2,1-5H3/t12-,13+,15-,16-/m1/s1 |
InChI Key |
FIGQXHMXVPBTDV-OCVGTWLNSA-N |
Isomeric SMILES |
CC(C)[C@H]1OCC[C@@]2(O1)C[C@H]3CC[C@@]2(C3(C)C)C |
Canonical SMILES |
CC(C)C1OCCC2(O1)CC3CCC2(C3(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


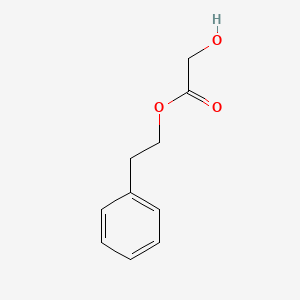
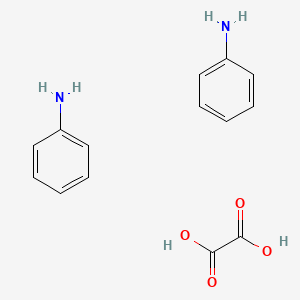
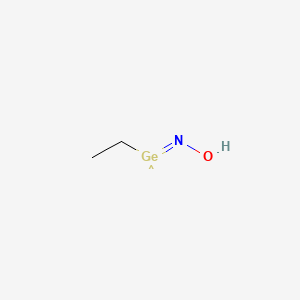



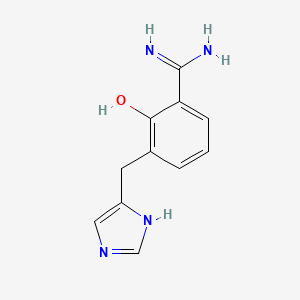


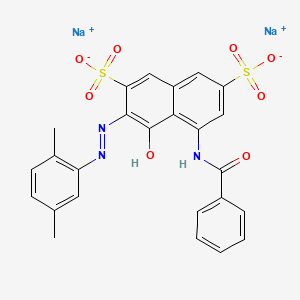
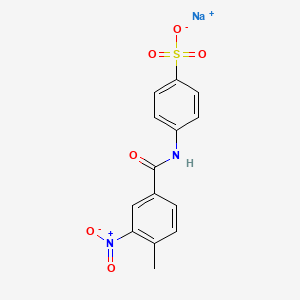
![5-[2-(diethylamino)ethyl]-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one;dihydrochloride](/img/structure/B15184415.png)
![2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate](/img/structure/B15184425.png)
